molecular formula C8H8N2O3 B3146422 1-(4-Nitrophenyl)ethanone oxime CAS No. 59862-56-5

1-(4-Nitrophenyl)ethanone oxime

Cat. No.: B3146422
CAS No.: 59862-56-5
M. Wt: 180.16 g/mol
InChI Key: GFNBZVFYQPTWRK-RMKNXTFCSA-N
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Description

1-(4-Nitrophenyl)ethanone oxime is an organic compound with the molecular formula C8H8N2O3 It is a derivative of ethanone, where the oxime group is attached to the carbonyl carbon, and a nitrophenyl group is attached to the alpha carbon

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(4-Nitrophenyl)ethanone oxime can be synthesized through the reaction of 1-(4-nitrophenyl)ethanone with hydroxylamine hydrochloride in the presence of a base such as pyridine. The reaction typically involves heating the mixture under reflux conditions to facilitate the formation of the oxime .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves similar synthetic routes as described above, with optimization for large-scale production. This may include the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

1-(4-Nitrophenyl)ethanone oxime undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The oxime group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.

    Oxidation: The compound can undergo oxidation reactions, where the oxime group is converted to a nitrile or other oxidized forms.

Common Reagents and Conditions

    Reduction: Hydrogen gas with a palladium or platinum catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Major Products Formed

    Reduction: 1-(4-Aminophenyl)ethanone.

    Substitution: Various substituted ethanone derivatives depending on the nucleophile used.

    Oxidation: 1-(4-Nitrophenyl)acetonitrile or other oxidized derivatives.

Scientific Research Applications

1-(4-Nitrophenyl)ethanone oxime has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly as a precursor for active pharmaceutical ingredients.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(4-nitrophenyl)ethanone oxime involves its interaction with molecular targets through its functional groups. The nitro group can undergo reduction to form reactive intermediates, while the oxime group can participate in nucleophilic and electrophilic reactions. These interactions can modulate various biochemical pathways and molecular targets, leading to its observed effects in biological systems .

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-Bromophenyl)ethanone oxime
  • 1-(4-Chlorophenyl)ethanone oxime
  • 1-(4-Fluorophenyl)ethanone oxime

Uniqueness

1-(4-Nitrophenyl)ethanone oxime is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and potential biological activity. Compared to its halogenated analogs, the nitro group offers different pathways for chemical transformations and interactions with biological targets .

Properties

IUPAC Name

(NE)-N-[1-(4-nitrophenyl)ethylidene]hydroxylamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O3/c1-6(9-11)7-2-4-8(5-3-7)10(12)13/h2-5,11H,1H3/b9-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFNBZVFYQPTWRK-RMKNXTFCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NO)C1=CC=C(C=C1)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=N\O)/C1=CC=C(C=C1)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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